bromozinc(1+);ethenylbenzene
Description
Bromozinc(1+);ethenylbenzene is an organozinc compound comprising a zinc cation (Zn⁺) coordinated with a bromide ion and an ethenylbenzene (styrene-derived) anion. Its structure features a styryl group (C₆H₅–CH=CH⁻) bonded to zinc, with the overall formula C₈H₇BrZn (estimated based on analogous compounds).
This compound is hypothesized to participate in cross-coupling reactions, such as Suzuki-Miyaura couplings, due to the reactivity of the ethenyl group and zinc’s role in catalytic cycles. Potential applications include polymer synthesis (leveraging the styrene moiety) and organic intermediate preparation. However, empirical data on its specific synthesis routes and industrial uses remain sparse in the provided evidence.
Properties
Molecular Formula |
C8H7BrZn |
|---|---|
Molecular Weight |
248.4 g/mol |
IUPAC Name |
bromozinc(1+);ethenylbenzene |
InChI |
InChI=1S/C8H7.BrH.Zn/c1-2-8-6-4-3-5-7-8;;/h3-7H,1H2;1H;/q-1;;+2/p-1 |
InChI Key |
UPAIHQXNWCNTRT-UHFFFAOYSA-M |
Canonical SMILES |
C=[C-]C1=CC=CC=C1.[Zn+]Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromozinc(1+);ethenylbenzene can be synthesized through the reaction of ethenylbenzene with zinc and a brominating agent. A common method involves the use of ethyl bromoacetate and zinc in tetrahydrofuran under an argon atmosphere at room temperature . The reaction typically proceeds through the formation of a bromozinc intermediate, which then reacts with ethenylbenzene to form the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, solvent, and inert atmosphere to prevent unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions
Bromozinc(1+);ethenylbenzene undergoes various types of chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions are common, where the bromozinc group can be replaced by other electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include tert-butyl hydrogen peroxide and catalysts such as iron or cobalt compounds.
Substitution: Reagents like N-chloro- or N-bromodiethylamine are used in substitution reactions, often in tetrahydrofuran under argon.
Major Products
Scientific Research Applications
Bromozinc(1+);ethenylbenzene is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action for bromozinc(1+);ethenylbenzene in chemical reactions typically involves the formation of a reactive intermediate, such as a benzenonium ion in electrophilic aromatic substitution . This intermediate can then undergo further transformations, leading to the final product. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Structural Comparison with Similar Bromozinc(1+) Salts
The table below compares bromozinc(1+);ethenylbenzene with structurally related organozinc bromide salts:
Key Structural Insights :
- Nitrile and Ester Groups : Increase polarity, improving solubility in polar aprotic solvents (e.g., THF).
Reactivity and Chemical Behavior
- This compound : The ethenyl group may undergo addition reactions (e.g., hydrozincation) or act as a ligand in palladium-catalyzed couplings (e.g., Heck reaction).
- 4-Cyanobutan-1-ide Derivative: The nitrile group enables nucleophilic additions (e.g., with Grignard reagents) or hydrolysis to carboxylic acids.
- Ethyl Pentanoate Derivative: The ester moiety participates in transesterification or saponification, broadening utility in synthetic organic chemistry.
- Thiazolylzinc Bromide : The sulfur and nitrogen in the thiazole ring facilitate chelation with metals, useful in asymmetric catalysis.
Physical and Chemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
